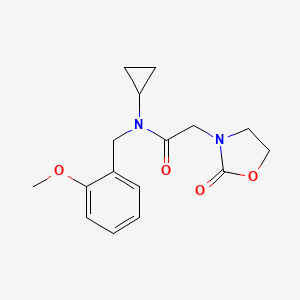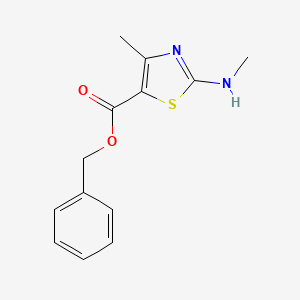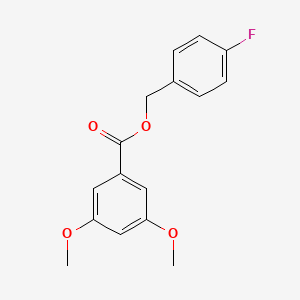![molecular formula C15H12N2O2S B5692105 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5692105.png)
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TDPU, is a heterocyclic compound that has attracted significant attention in the scientific research community due to its potential applications in drug discovery. TDPU is a member of the thieno[2,3-d]pyrimidine family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and viral replication. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition, 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of the HIV protease, which is required for viral replication.
Biochemical and Physiological Effects:
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the modulation of immune system function. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to exhibit anti-angiogenic effects, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is that it exhibits potent antitumor and antiviral activity at relatively low concentrations, making it a promising candidate for drug development. However, one limitation of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is that it is not very soluble in water, which may limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the long-term safety and toxicity of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Zukünftige Richtungen
There are several future directions for research on 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more efficient synthesis methods for 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, which may improve its bioavailability and efficacy. Another area of interest is the investigation of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to identify potential drug targets for its development as a therapeutic agent.
Synthesemethoden
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a variety of methods, including the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. Another synthesis method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with 2-phenylacetyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10(18)7-17-9-16-14-13(15(17)19)12(8-20-14)11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCQDJXAJKZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)

![4-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-2-pyrimidinamine](/img/structure/B5692034.png)
![N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5692037.png)


![N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5692050.png)

![1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5692065.png)
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5692073.png)
![5-methyl-1'-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5692079.png)
![1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B5692108.png)
![(4aR*,8aR*)-2-(methoxyacetyl)-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5692114.png)
![2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)